molecular formula C5H7ClN2O2S B2490263 3-Ethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1935221-91-2

3-Ethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2490263
CAS No.: 1935221-91-2
M. Wt: 194.63
InChI Key: CTYGSTMLCMHXSH-UHFFFAOYSA-N
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Description

3-Ethyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of 3-ethyl-1H-pyrazole. One common method includes the reaction of 3-ethyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is highly exothermic and is usually carried out at low temperatures (around -20 to 0°C) in a solvent like chloroform (CHCl₃) to ensure the formation of the desired sulfonyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using similar reagents and conditions. The reaction is typically conducted in a four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel. The reaction mixture is heated to 140-160°C for an extended period (around 12 hours) to achieve high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Ethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group . The molecular targets and pathways involved in its biological activities are still under investigation, but its ability to form stable sulfonamide bonds is a key feature in its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at position 3 may affect the compound’s steric and electronic properties, making it distinct from other similar pyrazole derivatives .

Properties

IUPAC Name

5-ethyl-1H-pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-2-4-5(3-7-8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYGSTMLCMHXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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